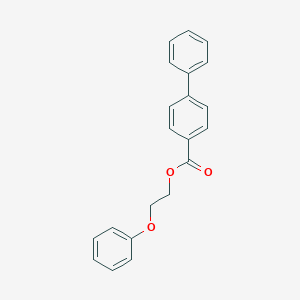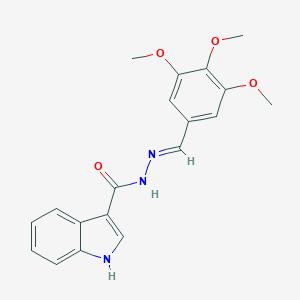![molecular formula C22H17N5O4 B403312 (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403312.png)
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a hydrazone linkage, a nitro group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-methoxy-2-nitroaniline with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 4-[(4-Methoxy-2-amino-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.
Oxidation: 4-[(4-Hydroxy-2-nitro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one.
Substitution: Various substituted hydrazones depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazone linkage can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-Methoxy-2-nitrophenol
Uniqueness
(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and methoxy groups, along with the hydrazone linkage, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C22H17N5O4 |
|---|---|
Peso molecular |
415.4g/mol |
Nombre IUPAC |
4-[(4-methoxy-2-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17N5O4/c1-31-17-12-13-18(19(14-17)27(29)30)23-24-21-20(15-8-4-2-5-9-15)25-26(22(21)28)16-10-6-3-7-11-16/h2-14,25H,1H3 |
Clave InChI |
NGWBGQYQUXJLTI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-methylethyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B403231.png)






![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B403241.png)

![2-[(3-Benzyloxy-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B403247.png)



